Thiophene-2-carboxylic acid, morpholide
Description
Thiophene-2-carboxylic acid, morpholide is an amide derivative of thiophene-2-carboxylic acid (CAS: 527-72-0), where the carboxylic acid group is replaced by a morpholine moiety. Thiophene-based compounds are valued in medicinal chemistry due to the electron-rich sulfur atom, which enhances aromatic stability and interactions with biological targets .
Properties
Molecular Formula |
C9H11NO2S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
morpholin-4-yl(thiophen-2-yl)methanone |
InChI |
InChI=1S/C9H11NO2S/c11-9(8-2-1-7-13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 |
InChI Key |
KEURMBHCSFCXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Thiophene-2-carboxylic Acid Derivatives vs. Furan-2-carboxylic Acid Derivatives
Thiophene and furan analogs share structural similarities but differ in heteroatom (S vs. O). Studies by Hollósy et al. (cited in ) compared amide derivatives of both:
- Lipophilicity : Thiophene derivatives (e.g., T1–T6) exhibited higher calculated logP (clogP) values than furan analogs (F1–F6), suggesting better membrane permeability .
- Antiproliferative Activity: Thiophene derivatives showed lower LD50 values (higher potency) against A431 human epidermoid carcinoma cells. For example, compound T3 (N-(4-methoxyphenyl)-amide) demonstrated superior activity compared to its furan counterpart F3 .
Table 1: Comparison of Thiophene and Furan Amide Derivatives
| Property | Thiophene Derivatives | Furan Derivatives |
|---|---|---|
| Average clogP | 2.8–3.5 | 1.9–2.7 |
| LD50 (µM) | 15–45 | 30–80 |
Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives
Extended aromatic systems, such as thieno[3,2-b]thiophene, enhance planarity and binding to targets like GPR33. Key findings include:
Benzo[b]thiophene-2-carboxylic Acid Derivatives
Benzo-fused derivatives, such as 5-bromobenzo[b]thiophene-2-carboxylic acid (CAS: 7312-10-9), exhibit distinct electronic properties:
- Anti-inflammatory Activity : Substitution at the C5 position (e.g., chloroacetamido groups) enhanced activity, with IC50 values <10 µM in inflammation models .
- Comparative Reactivity: Benzo[b]thiophenes undergo electrophilic substitution more readily than monocyclic thiophenes due to increased electron density .
Sulfonyl Chloride and Peptide Derivatives
Thiophene-2-carboxanilides react with chlorosulfonic acid to form sulfonyl chlorides, which are precursors to peptide derivatives. For example:
- Sulfonylamino Acids: These derivatives showed improved solubility and protease resistance compared to non-sulfonylated analogs .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Bioavailability
- Thiophene-2-carboxylic acid morpholide analogs generally exhibit higher logP values (2.5–3.5) than furan derivatives, correlating with enhanced cellular uptake .
- Stability: Thiophene-2-carboxylic acid is stable under normal conditions but incompatible with strong oxidizers, yielding CO, CO2, and sulfur oxides upon decomposition .
Toxicity Profiles
Enzyme Inhibition
- PTP1B Inhibitors : Thiophene-2-carboxylic acid derivatives (e.g., compounds 9–16) inhibit protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy, with IC50 values of 1–10 µM .
- Antifungal Activity : Amide derivatives (e.g., compound T2) demonstrated MIC values of 8–32 µg/mL against Rhizoctonia solani and Botrytis cinerea, outperforming furan-based analogs .
Preparation Methods
Bromination of Thiophene
Thiophene undergoes regioselective bromination at the 2-position using pyridine perbromide hydrobromide as the brominating agent. The reaction is conducted in a halohydrocarbon solvent (e.g., dichloromethane) with hydrobromic acid at –10°C to 0°C to minimize side reactions. This step achieves >90% selectivity for 2-bromothiophene, critical for downstream reactions.
Key Conditions :
-
Solvent: Halohydrocarbon (e.g., dichloromethane)
-
Temperature: –10°C to 0°C
-
Brominating agent: Pyridine perbromide hydrobromide
-
Yield: 85–92%
Alkylation with Diethyl Malonate
The 2-bromothiophene intermediate reacts with diethyl malonate in the presence of an alkali metal (e.g., sodium) or alkoxide base. The reaction proceeds via a nucleophilic aromatic substitution mechanism, forming 2-(2-thiophene)diethyl malonate. Toluene is used as the solvent, with reactions conducted at 100–120°C for 6–8 hours.
Example Protocol :
-
Diethyl malonate (0.28 mol) and sodium (0.2 mol) are heated to 90°C, followed by dropwise addition of 2-bromothiophene (0.16 mol) in toluene.
-
Post-reaction, the mixture is extracted with ethyl acetate, dried, and distilled to isolate the alkylated product.
Performance Data :
| Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Sodium | 110 | 8 | 94 |
| Magnesium | 120 | 6 | 90 |
| Sodium ethoxide | 100 | 7 | 88 |
Saponification and Decarboxylation
The malonate ester undergoes saponification in an alcoholic solvent (e.g., ethanol) under alkaline conditions, followed by acid-catalyzed decarboxylation to yield thiophene-2-carboxylic acid.
Optimized Conditions :
-
Saponification: Ethanol, NaOH, reflux for 3 hours
-
Decarboxylation: HCl, reflux for 2 hours
Conversion to Morpholide Derivative
The carboxylic acid intermediate is converted to the morpholide via amidation. Patent US4968794 outlines two primary methods using coupling agents: dicyclohexylcarbodiimide (DCC) and 1,1'-carbonyldiimidazole (CDI).
DCC-Mediated Amidation
In Example 1 of US4968794, thiophene-2-carboxylic acid (0.014 mol) is reacted with morpholine (0.014 mol) using DCC and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–10°C. The method achieves high purity and yield.
Procedure :
-
Carboxylic acid, HOBt, and morpholine are dissolved in DMF.
-
DCC is added at 0°C, and the reaction is stirred for 6–8 hours.
-
The product is isolated via filtration, evaporation, and recrystallization.
Outcome :
-
Yield: 89%
-
Melting point: 189–190°C
-
Purity: >98% (by NMR)
CDI-Mediated Amidation
Example 6 demonstrates an alternative approach using CDI in tetrahydrofuran (THF). This method avoids low-temperature conditions and simplifies purification.
Procedure :
-
Carboxylic acid (0.054 mol) and CDI (0.11 mol) are stirred in THF for 1 hour.
-
Morpholine (0.06 mol) is added, and the mixture is stirred overnight.
-
The product is purified via column chromatography and recrystallization.
Outcome :
-
Yield: 85%
-
Melting point: 143–144°C
-
Purity: >97% (by NMR)
Comparative Analysis of Amidation Methods
| Parameter | DCC Method | CDI Method |
|---|---|---|
| Coupling agent | DCC/HOBt | CDI |
| Solvent | DMF | THF |
| Temperature | 0–10°C | Ambient |
| Reaction time | 6–8 hours | 12–16 hours |
| Yield | 89% | 85% |
| Purification | Recrystallization | Column chromatography |
Characterization and Quality Control
Both synthetic stages require rigorous characterization to confirm structural integrity. Nuclear magnetic resonance (NMR) spectroscopy and melting point analysis are routinely employed.
NMR Data
Q & A
Q. What are the recommended synthetic routes for preparing thiophene-2-carboxylic acid morpholide, and how do reaction conditions influence yield?
Thiophene-2-carboxylic acid morpholide can be synthesized via a two-step process:
Acid chloride formation : React thiophene-2-carboxylic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) under anhydrous conditions.
Amide coupling : Treat the resulting acid chloride with morpholine in the presence of a base (e.g., triethylamine) to form the morpholide.
Key considerations :
Q. How should researchers characterize thiophene-2-carboxylic acid morpholide, and what analytical discrepancies might arise?
Core characterization methods :
- NMR (¹H/¹³C): Verify amide bond formation (C=O peak ~165–170 ppm) and morpholine integration.
- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹, if present).
- Melting point : Compare with literature (e.g., derivatives like thiophene-2-carboxylic acid hydrazide: 136–139°C ).
Discrepancies : - Polymorphism may cause melting point variations.
- Trace solvents (e.g., DMF) in NMR spectra require careful drying .
Q. What are the stability and storage requirements for thiophene-2-carboxylic acid morpholide under laboratory conditions?
- Stability : Stable under dry, inert atmospheres but hydrolyzes in acidic/basic conditions. Avoid prolonged exposure to moisture .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) and strong acids/bases .
- Decomposition products : Carbon oxides and sulfur oxides may form under combustion .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for thiophene-2-carboxylic acid derivatives during preclinical studies?
Challenges : Limited DNEL/DMEL data for thiophene derivatives . Methodology :
- Conduct in vitro assays (e.g., Ames test for mutagenicity) to supplement missing data.
- Use QSAR models to predict toxicity based on structural analogs (e.g., 5-chloro-2-thiophenecarboxylic acid hydrazide ).
- Cross-reference Ecotoxicity : Assess biodegradability via OECD 301 guidelines, as persistence data for thiophene derivatives is often incomplete .
Q. What experimental strategies optimize the pharmacological activity of thiophene-2-carboxylic acid morpholide in drug discovery?
Design considerations :
- Structure-activity relationship (SAR) : Modify the morpholine ring (e.g., introduce sulfonyl groups) to enhance binding to biological targets, as seen in Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate .
- Bioisosteric replacement : Substitute the thiophene ring with benzothiophene to improve metabolic stability .
- In silico docking : Screen against targets like cyclooxygenase (COX) or kinase enzymes using molecular modeling tools .
Q. How should researchers address inconsistencies in reported synthetic yields for thiophene-2-carboxylic acid derivatives?
Root causes :
- Variable purity of starting materials (e.g., thiophene-2-carboxylic acid >99% vs. 95% ).
- Inadequate temperature control during exothermic reactions (e.g., acid chloride formation).
Solutions : - Standardize reagent sources (e.g., use >99% purity ).
- Monitor reactions with inline FT-IR to track acid chloride formation.
- Optimize workup procedures (e.g., use cold aqueous washes to prevent hydrolysis ).
Q. What are the best practices for handling thiophene-2-carboxylic acid morpholide in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
